1-(Azepan-1-yl)-2-(methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethanone

Description

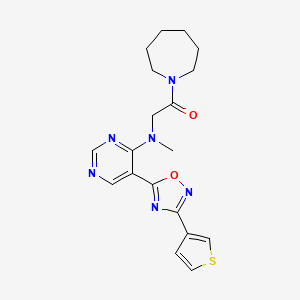

This compound features a pyrimidine core substituted with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group. The pyrimidine’s N4 position is linked to a methylamino-ethanone moiety, which is further connected to an azepane (7-membered nitrogen-containing ring).

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-24(11-16(26)25-7-4-2-3-5-8-25)18-15(10-20-13-21-18)19-22-17(23-27-19)14-6-9-28-12-14/h6,9-10,12-13H,2-5,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVANJSTNKPCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCCCC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(Azepan-1-yl)-2-(methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethanone (CAS Number: 2034340-59-3) is a complex organic compound that incorporates an azepane ring and a 1,2,4-oxadiazole moiety. The presence of these structural features suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The structure includes a thiophene ring and a pyrimidine derivative, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 2034340-59-3 |

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. These include:

- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.

- Antimicrobial Properties : Many derivatives demonstrate antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.

- Receptor Modulation : It could interact with specific receptors to elicit therapeutic effects.

- Cell Cycle Interference : By affecting the cell cycle, it may induce apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Anticancer Studies : A study published in PMC indicated that similar oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values ranging from 2.76 to 9.27 µM against specific lines .

- Inhibition Studies : Research has shown that oxadiazole derivatives can inhibit enzymes like histone deacetylase (HDAC), which is crucial in cancer progression .

- Structure Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the thiophene and pyrimidine components can enhance biological activity .

Case Studies

Several case studies have documented the efficacy of similar compounds:

Case Study 1: Anticancer Activity

A derivative structurally similar to our compound was tested against a panel of human tumor cell lines. The study reported potent cytotoxic effects with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another study demonstrated that an oxadiazole-containing compound showed effective antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Morpholine-Based Analog (CAS 2034571-38-3)

Structure :

- Core : Pyrimidine with 1,2,4-oxadiazole-thiophene substitution.

- Key Difference : Morpholine (6-membered oxygen-nitrogen ring) replaces azepane.

Properties :

Thiazole Derivatives (e.g., CAS 30748-47-1)

Structure :

- Core: Thiazole ring with ethanone and amino-methyl groups.

- Key Difference : Simpler structure lacking pyrimidine-oxadiazole-thiophene motifs.

Properties :

- Molecular Formula : C₆H₈N₂OS.

- Applications: Often used in antimicrobial or anti-inflammatory agents.

Pyrimidine-Based CDK9 Inhibitors (e.g., Compound 12l in )

Structure :

- Core : Pyrimidine substituted with thiazole and acetylpiperazine.

- Key Difference : Thiazole replaces oxadiazole-thiophene; piperazine provides rigidity.

Properties :

Oxadiazole-Pyridazine Derivatives (e.g., Compounds 10a and 10b in )

Structure :

- Core : Pyridazine with 1,3,4-oxadiazole-thioxo groups.

- Key Difference : Pyridazine instead of pyrimidine; thioxo group increases electron density.

Properties :

- Applications : Anticancer activity via DNA intercalation. Pyridazine’s reduced aromaticity may weaken π-π stacking compared to pyrimidine .

Q & A

Q. What are the standard synthetic routes and key intermediates for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide precursor with hydroxylamine under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Pyrimidine functionalization through nucleophilic substitution or palladium-catalyzed coupling to introduce the methylamino-azepane moiety .

- Step 3 : Final purification via column chromatography or recrystallization. Key intermediates include thiophene-3-carboxamide and 5-(3-thienyl)-1,2,4-oxadiazole derivatives. Reaction yields range from 40–65%, depending on solvent choice and catalyst efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks to confirm connectivity (e.g., azepane N-CH3 at ~2.8 ppm, thiophene protons at 6.7–7.2 ppm) .

- HRMS : Validate molecular ion ([M+H]+) and fragment patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. How is solubility and stability assessed for in vitro studies?

- Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media.

- Monitor stability via HPLC under varying pH (4–9) and temperatures (4–37°C) over 48 hours .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

- Catalyst Screening : Test Pd(PPh3)4 vs. Buchwald-Hartwig catalysts for C-N bond formation .

- Solvent Optimization : Replace DMF with toluene or THF to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

- Alternative Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate isomers .

- X-Ray Crystallography : Confirm absolute configuration if crystalline material is obtainable .

Q. What computational strategies predict pharmacological activity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., oxadiazole ring as electron-deficient site) .

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; prioritize modifications at the pyrimidine ring for improved affinity .

Q. How to design structure-activity relationship (SAR) studies for enhanced bioactivity?

- Substituent Variation : Replace thiophene-3-yl with substituted aryl groups (e.g., 4-fluorophenyl) to evaluate potency shifts .

- In Vivo Testing : Administer derivatives in xenograft models (e.g., 20 mg/kg, oral) and compare tumor growth inhibition vs. parent compound .

Methodological Considerations

Q. Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Oxadiazole Formation | NH2OH·HCl, EtOH, 80°C, 12h | 55 | 1H NMR, IR |

| Pyrimidine Coupling | Pd(dba)2, Xantphos, 110°C, 24h | 48 | HRMS, HPLC |

| Final Purification | Silica gel (EtOAc/Hexane, 3:7) | 62 | 13C NMR |

Q. Table 2: Common Analytical Challenges and Solutions

| Issue | Cause | Resolution |

|---|---|---|

| Low HRMS Signal | Impurity co-elution | Re-purify via size-exclusion chromatography |

| NMR Splitting Patterns | Rotameric equilibria | Acquire spectra at 25°C in DMSO-d6 |

| Biological Variability | Compound aggregation | Use 0.1% Tween-80 in assay buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.